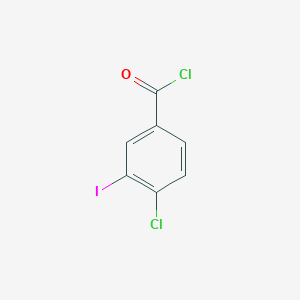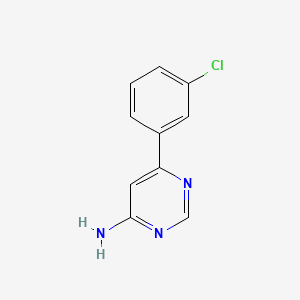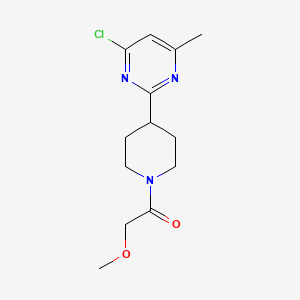![molecular formula C8H8OS B1399496 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde CAS No. 956010-59-6](/img/structure/B1399496.png)
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde
概要
説明
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde: is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a cyclopentane ring fused to a thiophene ring, with an aldehyde functional group attached to the second carbon of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde can be achieved through several methods. One common method involves the Vilsmeier-Haack reaction, where a cyclopentanone derivative is reacted with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group . Another method involves the reduction of a corresponding carboxylic acid derivative using reducing agents like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors can further enhance the scalability and safety of the process.
化学反応の分析
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.
Reduction: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
科学的研究の応用
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde has several applications in scientific research:
Materials Science: The compound is incorporated into the design of liquid crystals and organic semiconductors due to its unique electronic properties.
Biology and Medicine: It has been investigated for its potential antimicrobial and antifungal activities, showing promising results against methicillin-resistant Staphylococcus aureus.
作用機序
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to antimicrobial effects .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Similar structure but with an additional benzene ring fused to the thiophene ring.
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde is unique due to its specific combination of a cyclopentane ring fused to a thiophene ring with an aldehyde functional group. This structure imparts distinct electronic properties and reactivity, making it valuable in the synthesis of specialized organic compounds and materials .
特性
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-5-7-4-6-2-1-3-8(6)10-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWAPNHPFBDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















